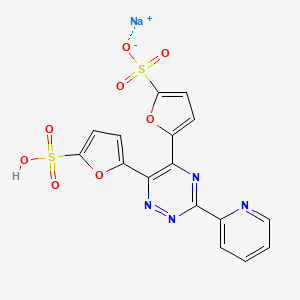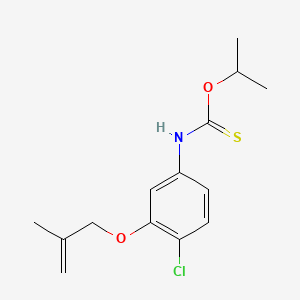
1,1',1'',1'''-(Ethylenedinitrilo)tetrakis(3-chloropropan-2-ol)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,1’,1’‘,1’‘’-(Ethylenedinitrilo)tetrakis(3-chloropropan-2-ol) is a chemical compound with the molecular formula C14H28Cl4N2O4. It is characterized by the presence of four chloropropanol groups attached to an ethylenedinitrilo core. This compound is known for its diverse applications in various fields, including chemistry, biology, medicine, and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’,1’‘,1’‘’-(Ethylenedinitrilo)tetrakis(3-chloropropan-2-ol) typically involves the reaction of ethylenediamine with epichlorohydrin under controlled conditions. The reaction proceeds through the formation of intermediate compounds, which are subsequently converted to the final product through a series of steps involving chlorination and hydroxylation.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and stringent control of reaction conditions to ensure the desired product yield and purity. The reaction is typically carried out in large reactors with continuous monitoring of temperature, pressure, and pH levels.
Analyse Des Réactions Chimiques
Types of Reactions
1,1’,1’‘,1’‘’-(Ethylenedinitrilo)tetrakis(3-chloropropan-2-ol) undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form amines or alcohols.
Substitution: The chlorine atoms can be substituted with other functional groups, such as hydroxyl or amino groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) or ammonia (NH3).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce amines or alcohols. Substitution reactions can result in the formation of various derivatives with different functional groups.
Applications De Recherche Scientifique
1,1’,1’‘,1’‘’-(Ethylenedinitrilo)tetrakis(3-chloropropan-2-ol) has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for the preparation of more complex molecules.
Biology: The compound is employed in biochemical studies to investigate enzyme mechanisms and protein interactions.
Industry: The compound is used in the production of specialty chemicals, polymers, and coatings.
Mécanisme D'action
The mechanism of action of 1,1’,1’‘,1’‘’-(Ethylenedinitrilo)tetrakis(3-chloropropan-2-ol) involves its interaction with various molecular targets. The compound can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to changes in their structure and function. This interaction can affect various biochemical pathways and cellular processes, making the compound useful in studying enzyme mechanisms and protein interactions.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,1’,1’‘,1’‘’-(Ethylenedinitrilo)tetrakis(2-propanol): Similar in structure but with hydroxyl groups instead of chloropropanol groups.
Tetrakis-N-(2-hydroxy-propyl)-ethane-1,2-diamine: Another related compound with different functional groups.
Uniqueness
1,1’,1’‘,1’‘’-(Ethylenedinitrilo)tetrakis(3-chloropropan-2-ol) is unique due to the presence of chloropropanol groups, which impart distinct chemical reactivity and biological activity. This makes it particularly useful in applications where specific interactions with nucleophilic sites are required.
Propriétés
Numéro CAS |
67699-50-7 |
|---|---|
Formule moléculaire |
C14H28Cl4N2O4 |
Poids moléculaire |
430.2 g/mol |
Nom IUPAC |
1-[2-[bis(3-chloro-2-hydroxypropyl)amino]ethyl-(3-chloro-2-hydroxypropyl)amino]-3-chloropropan-2-ol |
InChI |
InChI=1S/C14H28Cl4N2O4/c15-3-11(21)7-19(8-12(22)4-16)1-2-20(9-13(23)5-17)10-14(24)6-18/h11-14,21-24H,1-10H2 |
Clé InChI |
QKLFTYLXUUYZMM-UHFFFAOYSA-N |
SMILES canonique |
C(CN(CC(CCl)O)CC(CCl)O)N(CC(CCl)O)CC(CCl)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















